

Ipratropium bromide stability and storage conditions for research purposes

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Compound of Interest

Compound Name: *Ipratropii bromidum*

Cat. No.: B129931

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Technical Support Center: Ipratropium Bromide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ipratropium bromide for research purposes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for pure ipratropium bromide powder?

A1: For long-term storage, it is recommended to store pure ipratropium bromide powder at -20°C. For short-term storage, 2-8°C is acceptable.^[1] The compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.^{[2][3]}

Q2: How should I store ipratropium bromide solutions?

A2: Aqueous solutions of ipratropium bromide should be protected from light.^{[4][5][6][7]} For prepared nebulizer solutions, storage at controlled room temperature (15-25°C or 59-77°F) is recommended, and they should be discarded if they become discolored.^{[4][5][8]} Admixtures with salbutamol have been shown to be stable for up to five days when stored between 4°C and 22°C.^{[6][9][10]}

Q3: What is the optimal pH for ipratropium bromide solution stability?

A3: Ipratropium bromide is most stable in acidic to neutral solutions. The maximum stability in aqueous solution is observed at a pH of approximately 3.5.[9] The ester linkage in the molecule is susceptible to rapid hydrolysis in alkaline conditions.[5][8] Commercially available inhalation solutions are typically adjusted to a pH of 3.4.[5][11]

Q4: Is ipratropium bromide sensitive to light?

A4: Yes, ipratropium bromide solutions should be protected from light.[4][5][6][7] While some studies on admixtures showed no significant degradation under fluorescent lighting over a five-day period, it is standard practice to store solutions in light-protected containers (e.g., amber vials or foil pouches) to prevent potential photodegradation.[6][9][10]

Q5: Can I mix ipratropium bromide with other drugs for my experiments?

A5: Ipratropium bromide solutions are physically compatible with some other nebulizer solutions like salbutamol and metaproterenol for short periods (typically up to one hour).[5][8] However, mixing with other drugs can alter the physicochemical properties and aerosol characteristics.[12] It is crucial to verify the compatibility and stability of any specific mixture before use. For instance, solutions containing preservatives like benzalkonium chloride should not be mixed with sodium cromoglycate, as this can cause precipitation.[8]

Troubleshooting Guide

Issue 1: Ipratropium bromide powder is not dissolving properly.

- Possible Cause: Ipratropium bromide is freely soluble in water and lower alcohols like ethanol.[5] If you are experiencing solubility issues, it could be due to the use of an inappropriate solvent or insufficient mixing.
- Solution:
 - Ensure you are using a suitable solvent such as water or ethanol.
 - Gently warm the solution and use sonication to aid dissolution.
 - Check the purity of your solvent, as contaminants could affect solubility.

Issue 2: A precipitate has formed in my ipratropium bromide solution.

- Possible Cause 1: pH Shift: The solution's pH may have shifted to the alkaline range, where ipratropium bromide is less stable and can degrade.[5]
- Solution 1: Measure the pH of the solution. If it is alkaline, it is best to discard it and prepare a fresh solution, ensuring the pH is maintained in the acidic range (ideally around 3.4-3.5) using a suitable buffer if necessary.[9][11]
- Possible Cause 2: Incompatibility: If you have mixed ipratropium bromide with another substance, a precipitate may have formed due to chemical incompatibility.[8]
- Solution 2: Consult literature to confirm the compatibility of the mixed substances. If no information is available, it is advisable to prepare and analyze the solutions separately.
- Possible Cause 3: Low Temperature Storage of Formulations: Some complex formulations containing co-solvents and propellants may precipitate at lower temperatures.
- Solution 3: Review the formulation components. Formulations with high concentrations of hydrofluoroalkane (HFA) propellants and low concentrations of ethanol are more prone to precipitation.[11]

Issue 3: I am observing rapid degradation of ipratropium bromide in my experiment.

- Possible Cause: The experimental conditions may be promoting degradation. Ipratropium bromide is susceptible to hydrolysis, particularly at alkaline pH, and to oxidation.[1][13][14]
- Solution:
 - Check pH: Ensure your solution is buffered at an acidic pH (around 3.5).[9]
 - Avoid Incompatible Reagents: Do not expose ipratropium bromide to strong bases, acids, or oxidizing agents.[3]
 - Control Temperature: While thermally stable under some conditions, hydrolysis rates increase with temperature.[1][9][13] Maintain appropriate temperature control throughout your experiment.

Quantitative Stability Data

The following tables summarize the degradation of ipratropium bromide under various stress conditions as reported in forced degradation studies.

Table 1: Degradation of Ipratropium Bromide Under Forced Conditions

Stress Condition	Reagent/Condition	Duration & Temperature	Degradation (%)	Reference
Acid Hydrolysis	0.1 N HCl	4 hours at 60°C	13.42	[1][13]
Alkaline Hydrolysis	0.1 N NaOH	Not specified	26.39	[1][13]
Oxidative Degradation	3% H ₂ O ₂	Not specified	28.89	[1][13]
Thermal Degradation	Not specified	Not specified	No degradation observed	[1][13]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed to separate ipratropium bromide from its degradation products.[1][13]

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: Kromasil ODS 150 x 4.6 mm, C18 column.
- Mobile Phase: A mixture of HPLC grade acetonitrile and potassium di-hydrogen phosphate buffer (60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Retention Time: Approximately 3.7 minutes for ipratropium bromide.

- Method Validation: The method should be validated according to ICH guidelines for linearity, sensitivity, accuracy, precision, and robustness.[1][13]

Protocol 2: UPLC Method for Impurity Profiling

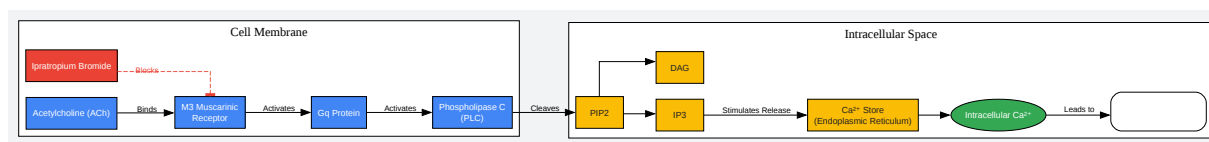
This method is suitable for the separation and quantification of ipratropium bromide and its process-related impurities and degradation products.[15]

- Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) or UV detector.
- Mobile Phase: A mixture of Ammonium formate and Acetonitrile (45:55 v/v).
- Flow Rate: 0.5 mL/min.
- Detection: UV at 242 nm.
- Method Validation: The method is validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness as per ICH guidelines.[15]

Visualizations

Signaling Pathway of Ipratropium Bromide

Ipratropium bromide is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist. In airway smooth muscle, acetylcholine (ACh) binds to M3 muscarinic receptors, which are coupled to Gq proteins. This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). The increased intracellular Ca²⁺ leads to the activation of Ca²⁺/calmodulin-dependent pathways, which ultimately cause smooth muscle contraction (bronchoconstriction). Ipratropium bromide competitively blocks the M3 receptor, preventing this cascade and leading to bronchodilation. It also blocks muscarinic receptors that regulate cyclic guanosine monophosphate (cGMP) levels, further contributing to smooth muscle relaxation.[16][17][18]

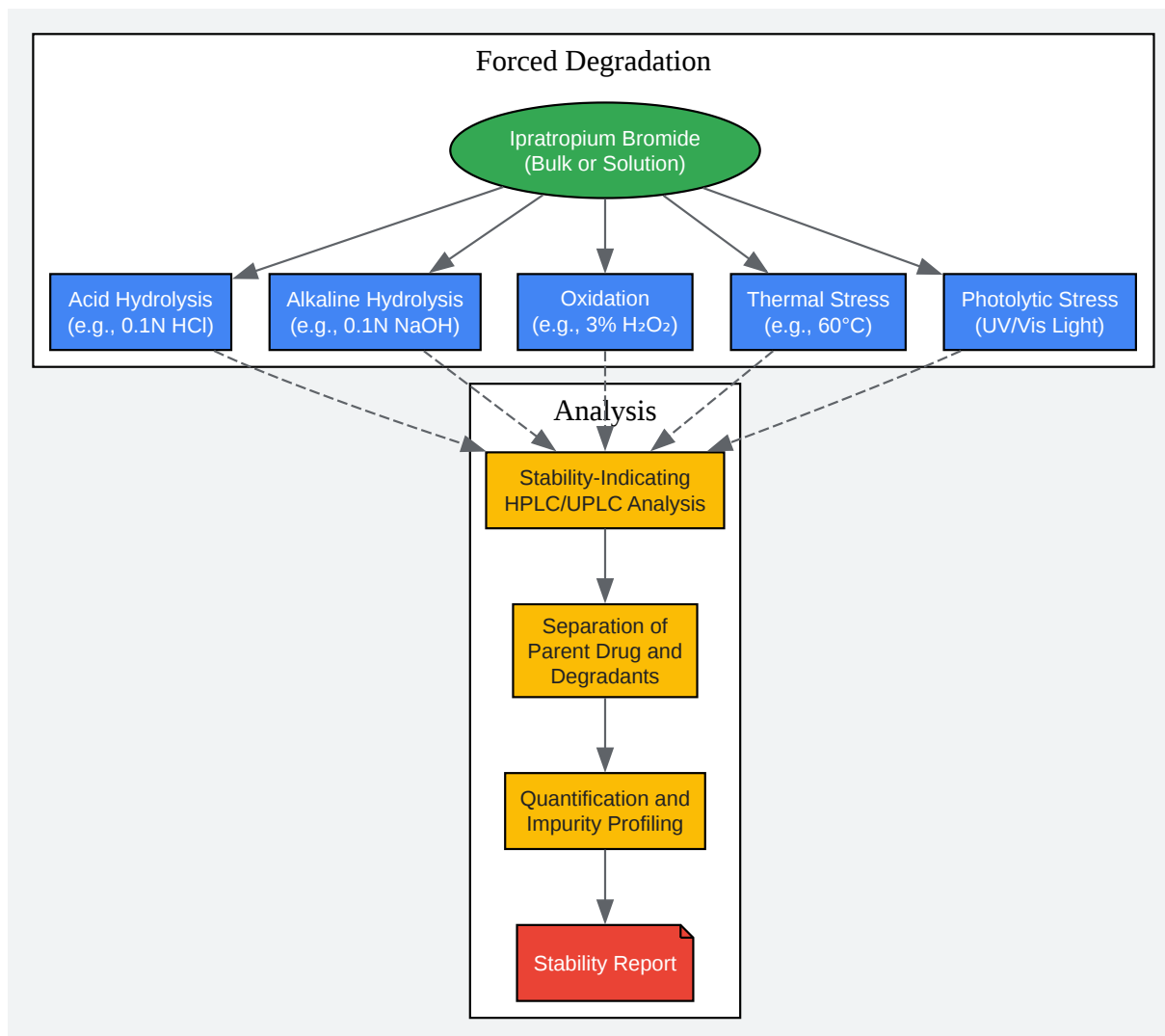


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Caption: Ipratropium Bromide's Antagonistic Action on the M3 Muscarinic Receptor Pathway.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of ipratropium bromide involves subjecting the compound to various stress conditions, followed by analysis using a stability-indicating chromatographic method to separate and quantify the parent drug and any degradation products.



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Caption: Workflow for Forced Degradation Stability Testing of Ipratropium Bromide.

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